molecular formula C22H20FN5O3 B2416480 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 951592-75-9

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2416480
CAS No.: 951592-75-9
M. Wt: 421.432
InChI Key: MFHLJHAQUUNRND-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide is a unique chemical structure belonging to the class of heterocyclic compounds. Known for its multifaceted applications in various scientific domains, this compound features an intriguing combination of functional groups, including pyrazolopyrimidinone and a substituted phenylacetamide moiety, lending it distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide involves multi-step organic synthesis:

  • Formation of Pyrazolopyrimidinone Core: This step typically involves the cyclization of suitable intermediates under controlled conditions.

  • Introduction of Benzyl and Ethyl Groups: Alkylation reactions are performed to attach benzyl and ethyl groups to the pyrazolopyrimidinone core.

  • Attachment of N-(4-fluorophenyl)acetamide Moiety: The final step involves the formation of an amide bond through the reaction of acetic acid derivatives with 4-fluoroaniline under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is key to ensure high yield and purity. Techniques such as:

  • Continuous Flow Synthesis: Streamlines the process, ensuring consistency and scalability.

  • Green Chemistry Approaches: Reduce the environmental impact by utilizing less hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidative transformations, particularly affecting the benzyl or ethyl groups.

  • Reduction: Possible reduction of the pyrazolopyrimidinone ring.

  • Substitution: Nucleophilic and electrophilic substitutions, especially on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing halogenated intermediates and strong bases or acids.

Major Products Formed

Depending on the type of reaction, products might include oxidized analogs, reduced versions, or substituted derivatives with varied functional groups enhancing the compound's versatility.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a catalyst in certain organic transformations.

  • Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.

Biology and Medicine

  • Pharmacology: Potential for therapeutic applications due to its structural complexity.

  • Biochemical Studies: Employed in the study of enzyme mechanisms and receptor-ligand interactions.

Industry

  • Materials Science: Utilized in the development of novel materials with enhanced properties.

Mechanism of Action

This compound exhibits its effects by interacting with specific molecular targets such as enzymes or receptors. The pyrazolopyrimidinone ring can mimic certain endogenous ligands, thereby modulating biological pathways. It may inhibit or activate specific biochemical pathways depending on its structural conformation and the target site.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5,7-dioxo-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-amine

  • N-(4-fluorophenyl)-2-ethyl-6,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-carboxamide

  • 2-(6-Benzyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Uniqueness

What sets 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide apart is the combination of its functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in various scientific domains, from synthetic chemistry to medicinal research.

There you have it, a thorough dive into this fascinating compound! Got a specific area you want to explore further?

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-26-13-18-20(25-26)21(30)28(12-15-6-4-3-5-7-15)22(31)27(18)14-19(29)24-17-10-8-16(23)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLJHAQUUNRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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